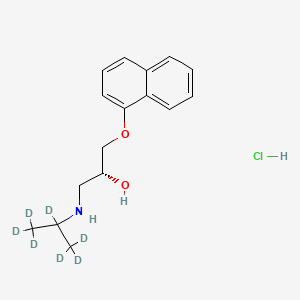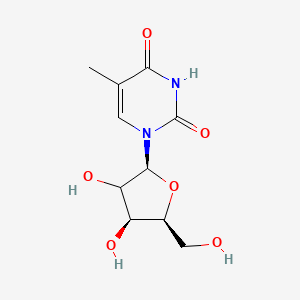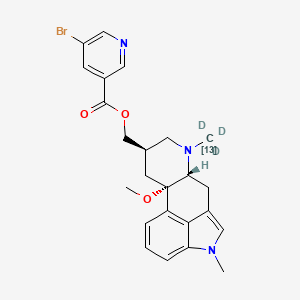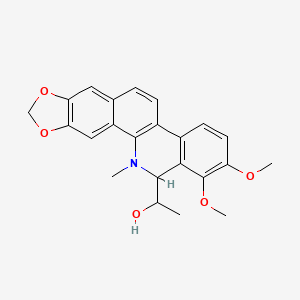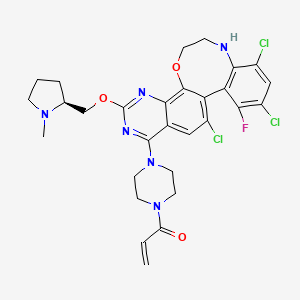
KRAS G12C inhibitor 32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 32 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the KRAS gene that is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 32 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The goal is to produce the compound in sufficient quantities for clinical trials and potential commercial use .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 32 undergoes various chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, trapping it in an inactive GDP-bound state.
Oxidation and Reduction: These reactions may occur during the synthesis and metabolism of the compound.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and oxidizing agents (e.g., hydrogen peroxide, potassium permanganate). Reaction conditions may vary depending on the specific step, but typically involve controlled temperatures, inert atmospheres, and specific pH levels .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound KRAS G12C-inhibitor complex, which effectively inhibits the activity of the mutant KRAS protein .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 32 has a wide range of scientific research applications, including:
Mecanismo De Acción
KRAS G12C inhibitor 32 exerts its effects by specifically targeting the cysteine residue at position 12 of the KRAS protein. The compound forms a covalent bond with this residue, trapping the KRAS protein in its inactive GDP-bound state. This prevents the protein from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .
Comparación Con Compuestos Similares
KRAS G12C inhibitor 32 can be compared with other similar compounds, such as:
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently undergoing clinical trials, showing promising results in various cancers.
This compound is unique in its specific binding affinity and covalent modification of the KRAS G12C protein, offering potential advantages in terms of potency and selectivity .
Propiedades
Fórmula molecular |
C29H30Cl3FN6O3 |
|---|---|
Peso molecular |
635.9 g/mol |
Nombre IUPAC |
1-[4-[4,6,20-trichloro-3-fluoro-15-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-11-oxa-8,14,16-triazatetracyclo[10.8.0.02,7.013,18]icosa-1(20),2(7),3,5,12,14,16,18-octaen-17-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C29H30Cl3FN6O3/c1-3-21(40)38-8-10-39(11-9-38)28-17-13-18(30)22-23-24(33)19(31)14-20(32)26(23)34-6-12-41-27(22)25(17)35-29(36-28)42-15-16-5-4-7-37(16)2/h3,13-14,16,34H,1,4-12,15H2,2H3/t16-/m0/s1 |
Clave InChI |
ZQYOQPIFEDBQMJ-INIZCTEOSA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4 |
SMILES canónico |
CN1CCCC1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



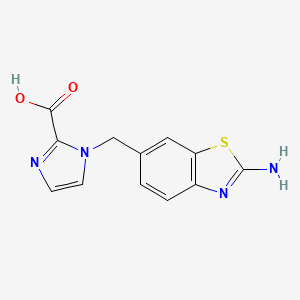


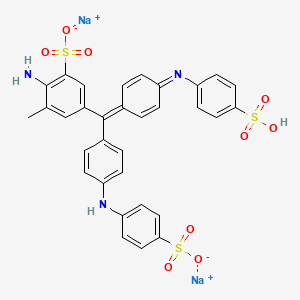
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
